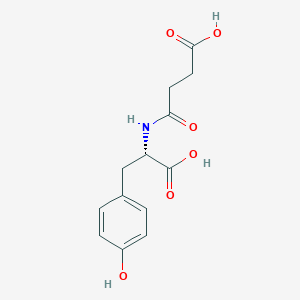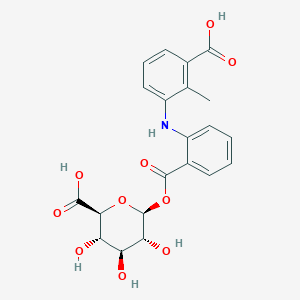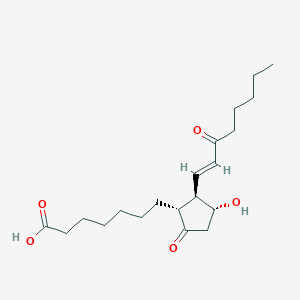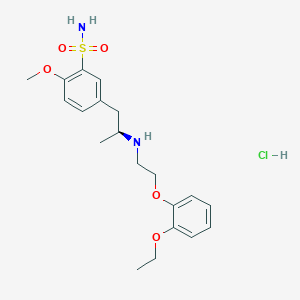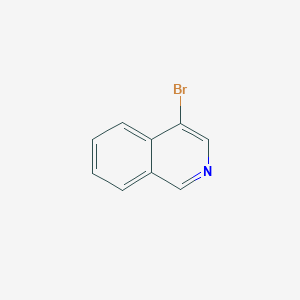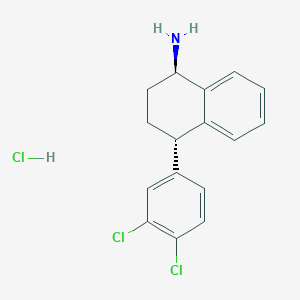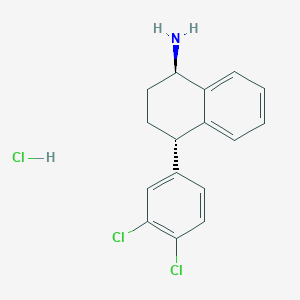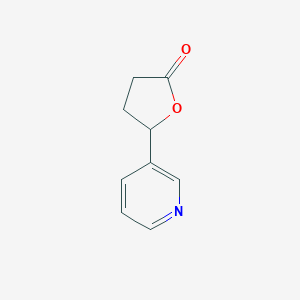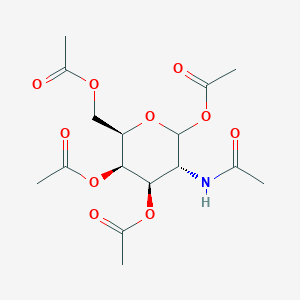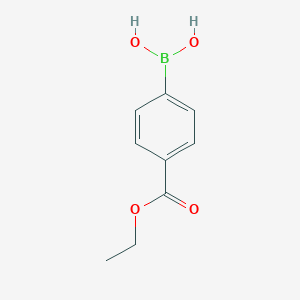
Acide 4-éthoxycarbonylphénylboronique
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Ethoxycarbonylphenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
4-Ethoxycarbonylphenylboronic acid is an organic intermediate
Mode of Action
For instance, it participates in oxidative hydroxylation for the preparation of phenols . It also takes part in homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The molecular and cellular effects of 4-Ethoxycarbonylphenylboronic acid’s action would depend on the specific context of its use, such as the type of reaction it is involved in and the biological system in which it is applied. For instance, in the context of oxidative hydroxylation, it contributes to the preparation of phenols .
Action Environment
The action, efficacy, and stability of 4-Ethoxycarbonylphenylboronic acid can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other reactants, the pH of the environment, temperature, and solvent used. It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .
Analyse Biochimique
Biochemical Properties
The role of 4-Ethoxycarbonylphenylboronic acid in biochemical reactions is primarily as a reactant. It interacts with various enzymes, proteins, and other biomolecules in these reactions . The nature of these interactions is largely dependent on the specific reaction in which it is involved. For example, in Suzuki-coupling reactions, it can bind to palladium catalysts to facilitate the cross-coupling process .
Cellular Effects
The effects of 4-Ethoxycarbonylphenylboronic acid on cells and cellular processes are not well-documented. Given its role in various biochemical reactions, it can be inferred that it may influence cell function by participating in these reactions. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Ethoxycarbonylphenylboronic acid is largely dependent on the specific biochemical reaction in which it is involved. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Ethoxycarbonylphenylboronic acid at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethoxycarbonylphenylboronic acid can be synthesized through the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Ethoxycarbonylphenylboronic acid involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidative Hydroxylation: This reaction converts the boronic acid group into a phenol group using oxidizing agents such as hydrogen peroxide.
Homolytic Aromatic Substitution: This reaction involves the substitution of the boronic acid group with other functional groups through radical intermediates.
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with halides or pseudohalides.
Common Reagents and Conditions:
Oxidative Hydroxylation: Hydrogen peroxide, sodium hydroxide, and water.
Homolytic Aromatic Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) and solvents like toluene.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Phenols: From oxidative hydroxylation.
Substituted Aromatics: From homolytic aromatic substitution.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Comparaison Avec Des Composés Similaires
4-Methoxycarbonylphenylboronic Acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of an ethoxycarbonyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of an ethoxycarbonyl group.
Uniqueness: 4-Ethoxycarbonylphenylboronic acid is unique due to its ethoxycarbonyl group, which provides different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
IUPAC Name |
(4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNFACCFYUFTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370241 | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4334-88-7 | |
| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4334-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA4EMV9J6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Ethoxycarbonylphenylboronic acid in the provided research?
A1: The research [] focuses on synthesizing 4-(N-methylaminocarbonyl) phenylboronic acid. In this context, 4-Ethoxycarbonylphenylboronic acid serves as a precursor in the synthesis process. The ammoniation reaction with methylamine replaces the ethoxycarbonyl group with an N-methylaminocarbonyl group, leading to the desired product.
Q2: Are there any advantages to using 4-Ethoxycarbonylphenylboronic acid in this specific synthesis compared to other potential starting materials?
A2: While the abstract [] doesn't directly compare different starting materials, it highlights the advantages of the overall synthesis method using 4-Ethoxycarbonylphenylboronic acid:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


